molecular formula C8H10N2O2S B13272578 3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde

3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde

Cat. No.: B13272578
M. Wt: 198.24 g/mol
InChI Key: MKYAPAHKTHMZOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of thiadiazole derivatives with oxolane-3-carbaldehyde under specific conditions. One common method includes the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the thiadiazole ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2,4-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde
  • 3-(1,3,4-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde
  • 3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-2-carbaldehyde

Uniqueness

3-(1,2,5-Thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde is unique due to the specific positioning of the thiadiazole and oxolane rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-(1,2,5-thiadiazol-3-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C8H10N2O2S/c11-5-8(1-2-12-6-8)3-7-4-9-13-10-7/h4-5H,1-3,6H2

InChI Key

MKYAPAHKTHMZOT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC2=NSN=C2)C=O

Origin of Product

United States

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